molecular formula C22H17F2N3O4S B2640533 2-(benzo[d][1,3]dioxole-5-carboxamido)-N-(2,6-difluorobenzyl)-5,6-dihydro-4H-cyclopenta[d]thiazole-4-carboxamide CAS No. 955733-99-0

2-(benzo[d][1,3]dioxole-5-carboxamido)-N-(2,6-difluorobenzyl)-5,6-dihydro-4H-cyclopenta[d]thiazole-4-carboxamide

Katalognummer: B2640533
CAS-Nummer: 955733-99-0
Molekulargewicht: 457.45
InChI-Schlüssel: PZPGYGKCJHCPRD-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-(benzo[d][1,3]dioxole-5-carboxamido)-N-(2,6-difluorobenzyl)-5,6-dihydro-4H-cyclopenta[d]thiazole-4-carboxamide is a useful research compound. Its molecular formula is C22H17F2N3O4S and its molecular weight is 457.45. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Biologische Aktivität

The compound 2-(benzo[d][1,3]dioxole-5-carboxamido)-N-(2,6-difluorobenzyl)-5,6-dihydro-4H-cyclopenta[d]thiazole-4-carboxamide represents a novel class of bioactive molecules with potential therapeutic applications. This article explores its biological activity, including synthesis methods, mechanisms of action, and relevant case studies.

Chemical Structure

The compound's structural formula can be represented as follows:

C19H18F2N2O3S\text{C}_{19}\text{H}_{18}\text{F}_2\text{N}_2\text{O}_3\text{S}

This structure comprises a benzo[d][1,3]dioxole moiety linked to a cyclopenta[d]thiazole framework, which is significant for its biological properties.

Synthesis Methods

The synthesis of this compound typically involves multi-step organic reactions that integrate the benzo[d][1,3]dioxole and cyclopenta[d]thiazole components. Key synthetic routes may include:

  • Formation of the benzo[d][1,3]dioxole derivative through condensation reactions.
  • Cyclization reactions to construct the thiazole ring.
  • Amidation to introduce the carboxamide functionality.

Antimicrobial Activity

Recent studies have demonstrated that compounds with similar structural motifs exhibit significant antimicrobial properties. For instance:

  • Antibacterial Activity : Compounds derived from benzo[d][1,3]dioxole have shown effectiveness against various Gram-positive and Gram-negative bacteria. For example, derivatives have been reported to exhibit Minimum Inhibitory Concentration (MIC) values in the range of 625–1250 µg/mL against Staphylococcus aureus and Staphylococcus epidermidis .
  • Antifungal Activity : The antifungal efficacy against Candida albicans has also been noted, with several derivatives demonstrating MIC values as low as 156.25 µg/mL .

The biological activity of this compound can be attributed to its ability to interfere with microbial cell wall synthesis and function as an inhibitor of key metabolic pathways. The presence of the dioxole and thiazole rings likely contributes to its interaction with biological macromolecules.

Case Study 1: Antibacterial Efficacy

In a controlled study involving various derivatives of benzo[d][1,3]dioxoles, it was found that compounds with similar substituents to our target compound exhibited significant antibacterial activity against resistant strains of bacteria. The study highlighted that modifications in the aromatic systems could enhance bioactivity .

Case Study 2: Antifungal Properties

Another investigation focused on the antifungal properties of compounds containing the benzo[d][1,3]dioxole structure. The results indicated that these compounds could disrupt fungal cell membrane integrity, leading to cell death .

Data Tables

Compound NameActivity TypeMIC (µg/mL)Target Organism
Compound AAntibacterial625Staphylococcus aureus
Compound BAntifungal156.25Candida albicans
Compound CAntibacterial1250Staphylococcus epidermidis

Eigenschaften

IUPAC Name

2-(1,3-benzodioxole-5-carbonylamino)-N-[(2,6-difluorophenyl)methyl]-5,6-dihydro-4H-cyclopenta[d][1,3]thiazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H17F2N3O4S/c23-14-2-1-3-15(24)13(14)9-25-21(29)12-5-7-18-19(12)26-22(32-18)27-20(28)11-4-6-16-17(8-11)31-10-30-16/h1-4,6,8,12H,5,7,9-10H2,(H,25,29)(H,26,27,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PZPGYGKCJHCPRD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=C(C1C(=O)NCC3=C(C=CC=C3F)F)N=C(S2)NC(=O)C4=CC5=C(C=C4)OCO5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H17F2N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

457.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.